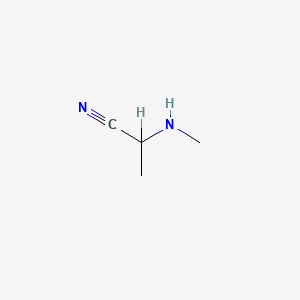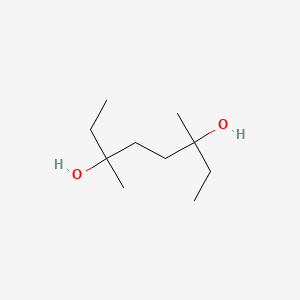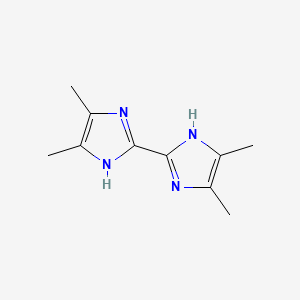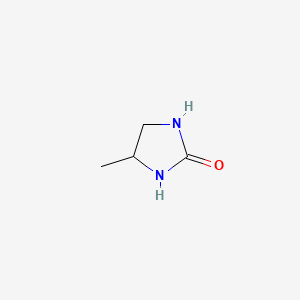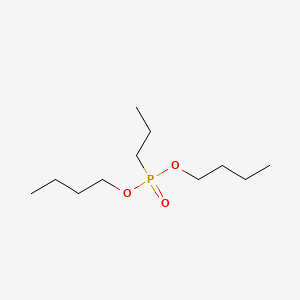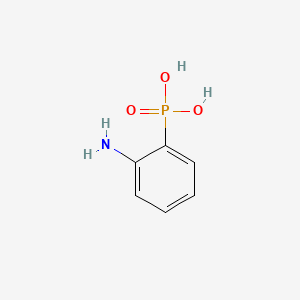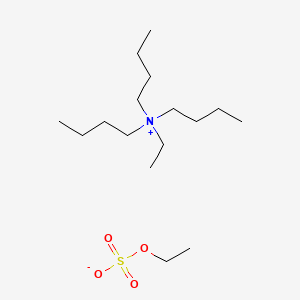
4-Octylpyrocatechol
Übersicht
Beschreibung
4-Octylpyrocatechol, also known as 4-octylbenzene-1,2-diol, is a chemical compound with the molecular formula C14H22O2 . It is registered under the European Chemicals Agency (ECHA) and has a CAS number of 7580-46-3 .
Synthesis Analysis
The synthesis of 4-Octylpyrocatechol can be achieved from Benzene, 1,2-dimethoxy-4-octyl . The exact synthetic routes are not detailed in the search results.Molecular Structure Analysis
The molecular structure of 4-Octylpyrocatechol is represented by the formula C14H22O2 . The molecular weight of this compound is 222.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Octylpyrocatechol include its molecular formula, C14H22O2, and its molecular weight, 222.32 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not detailed in the search results .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Water Treatment
4-Octylpyrocatechol, or 4-tert-octylcatechol, is a significant byproduct in the environmental degradation of certain pollutants. For instance, it has been identified as a degradation product of 4-tert-octylphenol, an organic pollutant, under UV irradiation and in the presence of hydrogen peroxide. This transformation is essential in water treatment processes, as it helps in the breakdown of harmful substances into less toxic components (Mazellier & Leverd, 2003).
Chemical Synthesis and Industrial Applications
4-Octylpyrocatechol plays a role in the synthesis of various compounds. For instance, its derivatives have been used in the one-step synthesis of 4-octyl itaconate, a novel antiviral and immunoregulatory molecule, indicating its potential in pharmaceutical applications (Liu et al., 2021). Additionally, it is involved in the chemo- and regioselective acylation of monosaccharides, a process significant in organic chemistry and potentially useful in various industrial processes (Kawabata et al., 2007).
Environmental Monitoring and Analytical Chemistry
4-Octylpyrocatechol is used as a marker in environmental monitoring. For instance, its detection methods are developed for assessing the presence of environmental hazards at nanomolar levels. This is crucial for environmental health and safety, as it helps in tracking pollution and ensuring compliance with environmental regulations (Wan et al., 2013).
Biological Interactions and Potential Health Impacts
The interaction of 4-Octylpyrocatechol with biological systems is also an area of interest. Studies have investigated how it binds to DNA, providing insights into its potential toxicological effects and interactions with living organisms. Such research is fundamental for understanding the health impacts of environmental contaminants and for developing safety guidelines (Li et al., 2020).
Zukünftige Richtungen
The future directions of 4-Octylpyrocatechol are not detailed in the search results .
Relevant Papers The relevant papers retrieved include a study on the neuroprotective propensity of 4-Allylpyrocatechol derivatives against Oxaliplatin induced peripheral neuropathy , and a study on the contrasting roles of phenol and pyrocatechol on the degradation of 4-chlorophenol in a photocatalytic–biological reactor . Another paper discusses the modulation of Dipeptidyl Peptidase-4 and Long-Chain Acyl-CoA Synthetase 4 to promote lipid peroxidation and regulate ferroptosis in pancreatic cancer .
Eigenschaften
IUPAC Name |
4-octylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)14(16)11-12/h9-11,15-16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFYGCCBMZPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226715 | |
| Record name | 4-Octylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylpyrocatechol | |
CAS RN |
7580-46-3 | |
| Record name | 4-Octyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octylpyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-octylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



